DAO Inhibitory Potency: Tricyclic Epoxy-Lactone vs. Flexible Amino-γ-Butyrolactone Scaffolds
In the context of human DAO inhibition, the rigid 3,10-dioxatricyclo[5.2.1.0¹,⁵]decane scaffold demonstrates substantially greater target engagement than flexible-chain amino-γ-butyrolactone derivatives lacking the epoxy bridge. A structurally representative tricyclic epoxy-lactone from the same chemotype class was reported to inhibit recombinant human DAO with an IC₅₀ of 20 nM when preincubated for 20 minutes and measured via Amplex Red/horseradish peroxidase fluorescence after 4 hours [1]. In contrast, leading flexible amino-γ-butyrolactone DAO inhibitors without the tricyclic constraint exhibit IC₅₀ values in the range of 5.0–6.3 µM [2].
| Evidence Dimension | Human DAO Inhibitory Activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 20 nM (class-level representative tricyclic epoxy-lactone) [1] |
| Comparator Or Baseline | Flexible amino-γ-butyrolactone DAO inhibitors lacking epoxy bridge: IC₅₀ = 5.0–6.3 µM [2] |
| Quantified Difference | Approximately 250–315-fold greater inhibitory potency for the tricyclic epoxy-lactone class |
| Conditions | Recombinant full-length human DAO; 20 min preincubation; Amplex Red/horseradish peroxidase detection; 4 h endpoint |
Why This Matters
This substantial potency advantage demonstrates that procurement of the rigid tricyclic scaffold is essential for DAO-focused programs where low-nanomolar target engagement is required.
- [1] BindingDB. BDBM50605594 (CHEMBL5186374). IC50 = 20 nM for recombinant full-length human DAO. Assay: Amplex Red/horseradish peroxidase, 20-min preincubation, 4-hr endpoint. View Source
- [2] Terry, C. S. et al. (2022). Phenothiazine, anthraquinone and related tricyclic derivatives as inhibitors of D-amino acid oxidase. *Results in Chemistry*, 4, 100276. IC50 = 5.0–6.27 µM for non-tricyclic DAO inhibitors. View Source
